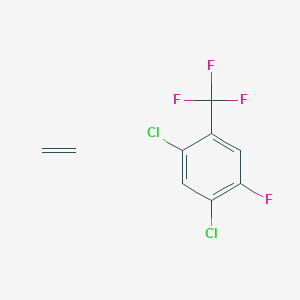
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene typically involves halogenation reactions. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of reagents such as N-bromosuccinimide (NBS) and radical initiators under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of halogen atoms with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxylated derivatives, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene involves its interaction with molecular targets through various pathways. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors . These interactions can lead to changes in the activity of biological pathways, making the compound useful in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This structural configuration imparts distinct chemical and physical properties, making it particularly valuable in specialized applications .
Propriétés
Formule moléculaire |
C9H6Cl2F4 |
|---|---|
Poids moléculaire |
261.04 g/mol |
Nom IUPAC |
1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene;ethene |
InChI |
InChI=1S/C7H2Cl2F4.C2H4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13;1-2/h1-2H;1-2H2 |
Clé InChI |
HYIZFFRQCQUMJD-UHFFFAOYSA-N |
SMILES canonique |
C=C.C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















